REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:5]=[C:6](Br)[CH:7]=1.[Li]CCCC.B(OC)(OC)[O:20]C.C(O)(=O)C.OO.O>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([OH:20])[CH:5]=[C:4]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:3]=1
|
Name
|
|
Quantity
|
20.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C1OCCO1
|
Name
|
|
Quantity
|
45.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.33 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
5.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to 0° C. over a time period of 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
the reaction mixture kept at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring at rt for an additional 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with ethyl actetate (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |